pKa Acidification Versus Non-Fluorinated Cyclobutylamine Analogs
The α-CF₃ substituent in (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine hydrochloride reduces amine basicity (pKa) by approximately 0.8 units compared to non-fluorinated cyclobutylamine analogs, consistent with the electron-withdrawing inductive effect of the trifluoromethyl group [1][2]. This level of pKa modulation is directly relevant to membrane permeability optimization in drug discovery: weaker base amines exhibit a higher fraction of neutral species at physiological pH, facilitating passive membrane diffusion [3].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ~6.5–7.0 for the free base (fluorinated α-CF₃ cyclobutylamine class) |
| Comparator Or Baseline | Non-fluorinated cyclobutylamine analogs: pKa values approximately 0.8 units higher (pKa ~7.3–7.8) |
| Quantified Difference | Δ pKa ≈ –0.8 units (acidification) due to CF₃ inductive effect |
| Conditions | Measured for structurally related 3-fluorocyclobutylamine and 1,2-disubstituted CF₃-cyclobutane amine series in aqueous solution at 25 °C [1][2]. |
Why This Matters
A pKa reduction of ~0.8 units shifts the neutral fraction at pH 7.4 from ~15–30% to ~30–50%, potentially doubling passive membrane permeability relative to non-fluorinated analogs—a critical advantage in blood-brain barrier penetrant design.
- [1] Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466–6471. View Source
- [2] Demchuk, O. P., Hryshchuk, O. V., Vashchenko, B. V., Trofymchuk, S. A., Melnykov, K. P., Skreminskiy, A., ... & Grygorenko, O. O. (2021). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2021(1), 87–95. View Source
- [3] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. View Source
